![molecular formula C18H19NO4 B5865048 3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B5865048.png)
3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one, commonly known as DAPK1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of small molecules that inhibit the activity of death-associated protein kinase 1 (DAPK1), a protein that plays a crucial role in various cellular processes, including apoptosis, autophagy, and inflammation.
Wirkmechanismus
3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one inhibitor works by binding to the active site of this compound and inhibiting its kinase activity. This compound is a serine/threonine kinase that plays a crucial role in various cellular processes, including apoptosis, autophagy, and inflammation. The inhibition of this compound activity by this compound inhibitor leads to the activation of pro-survival pathways and the suppression of pro-inflammatory pathways, resulting in the induction of apoptosis in cancer cells and the reduction of neuroinflammation in neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis in cancer cells by activating the pro-survival pathways and suppressing the pro-inflammatory pathways. Moreover, this compound inhibitor has been shown to reduce neuroinflammation and oxidative stress in animal models of Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one inhibitor in lab experiments include its specificity and potency in inhibiting this compound activity. Moreover, this compound inhibitor has been extensively studied in preclinical models, and its mechanism of action is well understood. However, the limitations of using this compound inhibitor in lab experiments include its potential off-target effects and the need for further studies to determine its safety and efficacy in clinical settings.
Zukünftige Richtungen
The potential therapeutic applications of 3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one inhibitor are vast, and several future directions can be explored. One of the future directions is to develop this compound inhibitor as a therapeutic agent for cancer treatment. Moreover, further studies can be conducted to determine the safety and efficacy of this compound inhibitor in clinical settings. Additionally, the potential use of this compound inhibitor in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, can also be explored.
Synthesemethoden
The synthesis of 3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one inhibitor involves a multi-step process that requires the use of various reagents and solvents. The most commonly used method for synthesizing this compound is the condensation reaction between 2,5-dimethoxyaniline and 3-methoxybenzaldehyde in the presence of a base catalyst. The resulting intermediate is then subjected to a Claisen-Schmidt condensation reaction with propenone to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Several preclinical studies have shown that the inhibition of this compound activity can induce apoptosis in cancer cells and suppress tumor growth. Moreover, this compound inhibitor has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease by reducing neuroinflammation and oxidative stress.
Eigenschaften
IUPAC Name |
(E)-3-(2,5-dimethoxyanilino)-1-(3-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-14-6-4-5-13(11-14)17(20)9-10-19-16-12-15(22-2)7-8-18(16)23-3/h4-12,19H,1-3H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKMKPUPICGKGR-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC=CC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)N/C=C/C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

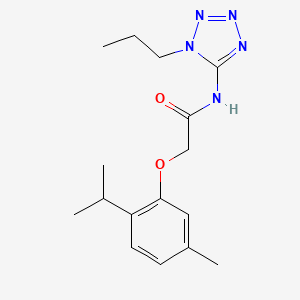

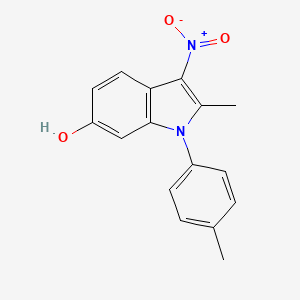

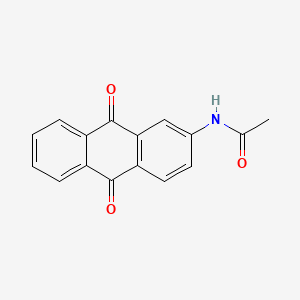
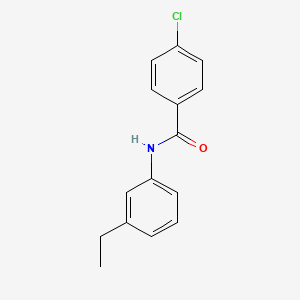
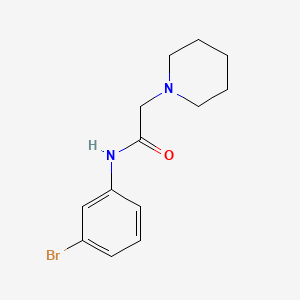


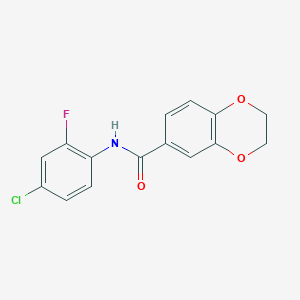
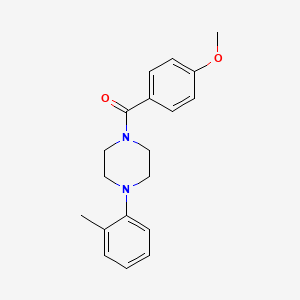

![N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine hydrochloride](/img/structure/B5865040.png)
